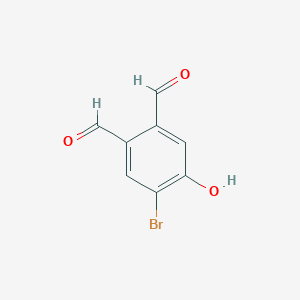
4-Bromo-5-hydroxy-phthalaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-hydroxy-phthalaldehyde is an organic compound that belongs to the class of phthalaldehydes It is characterized by the presence of a bromine atom and a hydroxyl group attached to a benzene ring, along with two aldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-5-hydroxy-phthalaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-hydroxy-phthalaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
4-Bromo-5-hydroxy-phthalaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-Bromo-5-hydroxy-phthalic acid.
Reduction: 4-Bromo-5-hydroxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-5-hydroxy-phthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It serves as a reagent in the analysis of amino acids and proteins, particularly in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 4-Bromo-5-hydroxy-phthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of both aldehyde and hydroxyl groups allows it to participate in a wide range of chemical reactions. The bromine atom can be selectively substituted, enabling the synthesis of diverse derivatives with tailored properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
4-Bromo-5-nitrophthalaldehyde: Similar structure but with a nitro group instead of a hydroxyl group.
4-Bromo-5-methoxy-phthalaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Chloro-5-hydroxy-phthalaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-5-hydroxy-phthalaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. The hydroxyl group enhances its solubility in polar solvents, while the bromine atom provides a site for further functionalization through substitution reactions.
特性
分子式 |
C8H5BrO3 |
|---|---|
分子量 |
229.03 g/mol |
IUPAC名 |
4-bromo-5-hydroxyphthalaldehyde |
InChI |
InChI=1S/C8H5BrO3/c9-7-1-5(3-10)6(4-11)2-8(7)12/h1-4,12H |
InChIキー |
QXLAOXGFCIYFCF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1O)Br)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


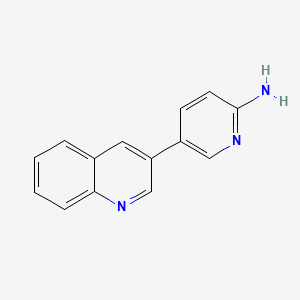


![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12837369.png)
![(1R,3S)-3-[(E)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B12837377.png)
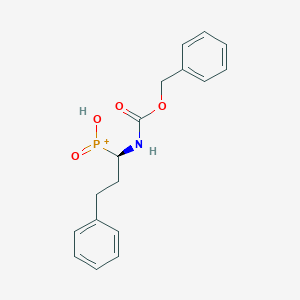
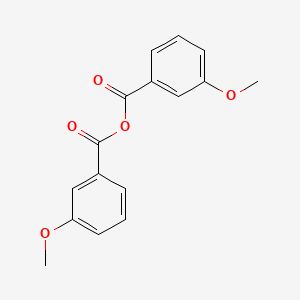
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)
![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)
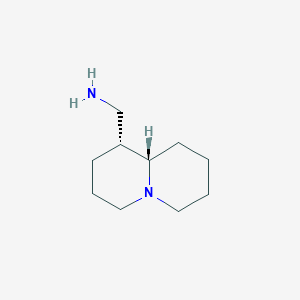
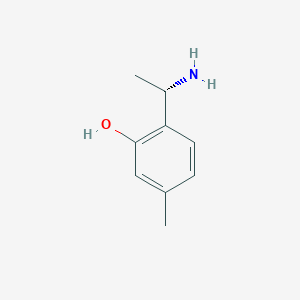

![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)
